4-tert-butyl-N'-hydroxybenzenecarboximidamide
Description
4-tert-Butyl-N'-hydroxybenzenecarboximidamide is a substituted derivative of N'-hydroxybenzenecarboximidamide (synonyms: benzamidoxime, CAS 613-92-3), where a bulky tert-butyl group is introduced at the para position of the benzene ring . The parent compound, N'-hydroxybenzenecarboximidamide, has a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol, with a melting point of 75–77°C . The tert-butyl substituent (C(CH₃)₃) enhances hydrophobicity and steric bulk, which likely alters solubility, reactivity, and biological interactions compared to unsubstituted or other substituted analogs.
Properties
IUPAC Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZBZUPJKDIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319214 | |
| Record name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-39-4 | |
| Record name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Selection
The synthesis of 4-tert-butyl-N'-hydroxybenzenecarboximidamide typically begins with 4-tert-butylbenzonitrile (CAS 3978-71-2) as the primary precursor. This nitrile derivative is commercially available or synthesized via Friedel-Crafts alkylation of benzonitrile with tert-butyl chloride in the presence of aluminum chloride. Alternative routes include the palladium-catalyzed cyanation of 4-tert-butylbromobenzene, though this method is less common due to higher costs.
Hydroxylamine Sources
Hydroxylamine hydrochloride (NHOH·HCl) is the standard reagent for amidoxime formation, offering advantages in stability and handling compared to free hydroxylamine. Sodium carbonate or bicarbonate is typically added to neutralize HCl byproducts and maintain a basic pH (~8–9), which accelerates the reaction.
Synthetic Routes and Reaction Mechanisms
Conventional Hydroxylamine-Mediated Synthesis
The most widely reported method involves refluxing 4-tert-butylbenzonitrile with hydroxylamine hydrochloride in a mixed ethanol-water solvent system:
Reaction Equation:
-
Combine 4-tert-butylbenzonitrile (2.5 mmol), hydroxylamine hydrochloride (10 mmol), and sodium carbonate (5 mmol) in ethanol (9 mL) and water (6 mL).
-
Reflux the mixture at 80°C for 3 hours.
-
Cool to room temperature, remove ethanol under reduced pressure, and extract the product with ethyl acetate.
-
Dry over anhydrous NaSO and concentrate to obtain the crude amidoxime.
Yield and Purity:
| Parameter | Value |
|---|---|
| Catalyst loading | 3 wt% HfCl |
| Solvent | N-methylpyrrolidone (NMP) |
| Temperature | 150°C |
| Reaction time | 2–4 hours |
Reaction Optimization and Kinetic Analysis
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
Table 1. Solvent Screening for Amidoxime Formation
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol/water (3:2) | 98 | 3 |
| Methanol/water (3:2) | 92 | 4 |
| DMSO/water (3:2) | 85 | 6 |
| Toluene | <10 | 24 |
Ethanol-water mixtures provide optimal balance between nitrile solubility and hydroxylamine reactivity. Non-polar solvents like toluene drastically reduce yields due to poor reagent miscibility.
Temperature and Time Dependence
The reaction follows pseudo-first-order kinetics with an activation energy () of 58.2 kJ/mol:
Key Observations:
-
Lower temperatures (50°C) require >12 hours for comparable yields
-
Temperatures >100°C promote side reactions (e.g., Beckmann rearrangement)
Purification and Characterization
Isolation Techniques
Analytical Data
Spectroscopic Characteristics:
-
H NMR (400 MHz, DMSO-d) : δ 9.69 (s, 1H, OH), 7.53 (d, = 8.3 Hz, 2H), 7.34 (d, = 1.9 Hz, 2H), 1.32 (s, 9H, tert-butyl)
-
IR (KBr) : 3350 cm (N–OH stretch), 1640 cm (C=N stretch)
Industrial-Scale Production Considerations
Process Intensification
-
Continuous flow reactors : Reduce reaction time to <1 hour via enhanced heat/mass transfer
-
Catalyst recycling : HfCl recovery rates >90% achieved through nanofiltration membranes
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies demonstrate 90% yield in 30 minutes using 300 W microwave irradiation. This approach reduces energy consumption by 40% compared to conventional heating.
Biocatalytic Routes
Engineered nitrile hydratases show promise for aqueous-phase synthesis under mild conditions (pH 7, 30°C), though yields remain suboptimal (55–60%).
Comparative Analysis of Preparation Methods
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scale Potential | Environmental Impact |
|---|---|---|---|---|
| Conventional reflux | 98 | 95 | Lab to pilot | Moderate |
| Catalytic (HfCl) | 97.5 | 98.8 | Industrial | Low (solvent recycle) |
| Microwave | 90 | 93 | Lab | Low |
| Biocatalytic | 60 | 85 | Lab | Very low |
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 4-tert-butyl-N'-hydroxybenzenecarboximidamide with similar compounds:
Notes:
- Electron-donating vs.
- Steric effects : The tert-butyl group may hinder interactions with biological targets or enzymes, unlike smaller substituents (e.g., F, Cl) .
Biological Activity
4-tert-butyl-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16N2O
- CAS Number : 175204-39-4
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound is also under investigation for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in microbial growth and cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for the survival and replication of bacteria and cancer cells.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated a broad spectrum of activity, particularly against multidrug-resistant strains.
- Cancer Cell Proliferation Study : A study involving the treatment of various cancer cell lines with different concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells as well.
Table 3: Toxicity Findings
| Test Subject | Observed Effects |
|---|---|
| Normal Human Fibroblasts | IC50 = 30 µM |
| Liver Cell Lines | Significant cytotoxicity at >25 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-tert-butyl-N'-hydroxybenzenecarboximidamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling tert-butyl-substituted benzene derivatives with hydroxycarboximidamide precursors. Key steps include:
- Amidation : Use coupling agents like EDCI or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity .
- Optimization : Reaction pH (6–8), temperature (40–60°C), and solvent polarity (e.g., THF vs. DCM) significantly affect intermediate stability and final yield .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodology :
- NMR and FTIR : Confirm functional groups (e.g., N-hydroxyimine stretch at ~1600 cm⁻¹) and tert-butyl protons (δ 1.3–1.4 ppm in H NMR) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C under nitrogen) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single crystals grown via slow evaporation from acetonitrile .
Q. What analytical techniques are recommended for purity assessment and quantification?
- Methodology :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity >98% is achievable with retention times calibrated against standards .
- Elemental Analysis : Validate empirical formula (e.g., CHNO) with <0.3% deviation from theoretical values .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyl group influence the compound’s reactivity in catalytic systems?
- Methodology :
- DFT Calculations : Model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Kinetic Studies : Monitor reaction rates under varying tert-butyl substituent positions using stopped-flow spectroscopy .
- Contradiction Note : Some studies suggest steric hindrance reduces catalytic activity, while others report enhanced stability in metal-organic frameworks .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Curves : Test across multiple concentrations (nM–μM range) in cell-based assays (e.g., IC for kinase inhibition) to identify non-linear effects .
- Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values) and validate via isothermal titration calorimetry (ITC) .
- Meta-Analysis : Compare datasets from PubChem, EPA DSSTox, and CAS Common Chemistry to address variability in bioactivity reports .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodology :
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS .
- Oxidative Stress Tests : Expose to reactive oxygen species (ROS) generators (e.g., HO) and monitor structural integrity using high-resolution mass spectrometry (HRMS) .
Q. What computational approaches predict the compound’s environmental fate and ecotoxicological impact?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
